2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Catalog No.
S12170973
CAS No.
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl...

Product Name

2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

IUPAC Name

2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c1-15-9-10(7-14-15)6-13-8-11-4-2-3-5-12(11)16/h2-5,7,9,13,16H,6,8H2,1H3

InChI Key

CZGBCALVFNKEMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=CC=C2O

2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a complex organic compound characterized by its unique molecular structure, which includes a phenolic group and a pyrazole moiety. The compound's chemical formula is C12H16N2OC_{12}H_{16}N_2O, and it features a phenol group substituted with an aminoalkyl side chain that contains a 1-methyl-1H-pyrazole unit. This structural arrangement suggests potential for diverse biological interactions and applications in medicinal chemistry.

Typical of amines and phenols. Key reactions include:

  • Nucleophilic Substitution: The amino group can react with electrophiles, allowing for further functionalization.
  • Oxidation: The phenolic hydroxyl group may be oxidized to form quinones or other derivatives under appropriate conditions.
  • Acylation: The amino group can be acylated to form amides, which may enhance biological activity or alter solubility.

These reactions are crucial for modifying the compound to explore its potential therapeutic applications.

Research indicates that compounds similar to 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol exhibit various biological activities, including:

  • Antitumor Activity: Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types.
  • Anti-inflammatory Properties: Some studies suggest that similar compounds may reduce inflammation through modulation of cytokine production.
  • Antimicrobial Effects: There is potential for antimicrobial activity, particularly against resistant strains of bacteria.

Further investigation into the specific biological mechanisms of this compound is necessary to fully understand its therapeutic potential.

The synthesis of 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazones or hydrazines, the pyrazole structure can be synthesized through cyclization reactions.
  • Alkylation Reactions: The addition of methyl groups to the pyrazole can be achieved via alkylation with suitable reagents.
  • Phenolic Substitution: The final step often involves nucleophilic substitution on a phenolic compound to introduce the pyrazole unit.

Each step requires careful control of reaction conditions to optimize yield and purity.

2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound in drug discovery, particularly for cancer and inflammatory diseases.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Possible incorporation into polymer matrices for enhanced material properties.

The versatility of this compound makes it a candidate for further research across various scientific disciplines.

Interaction studies involving 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, indicating a potential role in metabolic regulation.
  • Receptor Binding: Investigations into binding affinities with G protein-coupled receptors may reveal insights into its pharmacodynamic properties.

These studies are critical for understanding how the compound interacts at the molecular level and its implications for therapeutic use.

Several compounds share structural similarities with 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol, including:

Compound NameStructureNotable Features
4-Methyl-2-{[(1-methyl-1H-pyrazol-4-YL)methyl]amino}pentan-1-olStructureContains an additional pentanol chain, enhancing solubility.
2-Amino-2-(1-methyl-1H-pyrazol-4-YL)acetic acidStructureExhibits different biological activities related to amino acids.
2-(1-Methyl-1H-pyrazol-4-YL)quinoline-4-carboxylic acidStructureFeatures a quinoline structure, potentially impacting pharmacological properties.

Uniqueness: The unique combination of the pyrazole moiety with a phenolic structure distinguishes 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol from these similar compounds, potentially offering unique pharmacological profiles and therapeutic avenues.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.121512110 g/mol

Monoisotopic Mass

217.121512110 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types